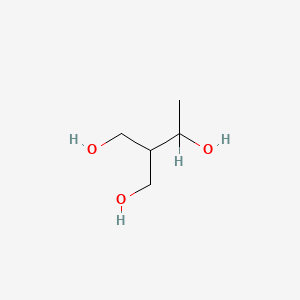

2-(Hydroxymethyl)butane-1,3-diol

CAS No.: 67953-02-0

Cat. No.: VC4122669

Molecular Formula: C5H12O3

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67953-02-0 |

|---|---|

| Molecular Formula | C5H12O3 |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | 2-(hydroxymethyl)butane-1,3-diol |

| Standard InChI | InChI=1S/C5H12O3/c1-4(8)5(2-6)3-7/h4-8H,2-3H2,1H3 |

| Standard InChI Key | BTAREPMBYAAWOX-UHFFFAOYSA-N |

| SMILES | CC(C(CO)CO)O |

| Canonical SMILES | CC(C(CO)CO)O |

Introduction

Synthesis and Industrial Production

The industrial synthesis of 2-(hydroxymethyl)butane-1,3-diol has been refined through catalytic methods. A notable patent (WO2000056688A2) describes a process where formaldehyde and acetaldehyde react under alkaline conditions to form 2-keto-butanol, which is subsequently reduced using isopropanol . This reduction step regenerates acetone, allowing for a closed-loop recycling system that minimizes waste.

Key Synthetic Steps:

-

Condensation Reaction: Formaldehyde and acetaldehyde undergo aldol condensation in the presence of a catalyst (e.g., aluminum isopropoxide and trifluoroacetic acid), forming 2-keto-butanol.

-

Reduction: 2-Keto-butanol is reduced with isopropanol, yielding 2-(hydroxymethyl)butane-1,3-diol and acetone.

-

Acetone Recycling: The acetone byproduct is recovered and reused, enhancing process efficiency .

Table 2: Catalytic Efficiency in Synthesis

| Catalyst System | Reaction Time | Yield (%) |

|---|---|---|

| Aluminum isopropoxide/Trifluoroacetic acid | <10 minutes | 90 |

| Conventional alkaline catalysts | Several hours | 70–80 |

This method avoids the formation of sodium formate, a problematic byproduct in traditional pentaerythritol synthesis, thereby simplifying purification .

Derivatives and Functional Modifications

The sodium salt of 2-(hydroxymethyl)butane-1,3-diol (CAS 68683-36-3) is a prominent derivative, with the molecular formula and a molecular weight of 142.13 g/mol. The ionic form enhances aqueous solubility, making it suitable for biochemical studies.

Applications of the Sodium Salt:

-

Hydrogen Bond Donor: Facilitates interactions with proteins and nucleic acids, stabilizing tertiary structures in enzymatic studies.

-

Chemical Synthesis: Serves as a precursor in the production of crosslinking agents and dendritic polymers.

Thermodynamic and Kinetic Properties

Comparative analysis with structurally related diols, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS 77-99-6), reveals distinct thermodynamic behaviors. For instance, the enthalpy of fusion () for 2-(hydroxymethyl)butane-1,3-diol is estimated at 16.15 kJ/mol, while its vaporization enthalpy () is 77.69 kJ/mol . These values underscore its stability under high-temperature conditions.

Table 3: Thermodynamic Comparison with Related Diols

| Property | 2-(Hydroxymethyl)butane-1,3-diol | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol |

|---|---|---|

| 16.15 kJ/mol | 21.45 kJ/mol | |

| 77.69 kJ/mol | 81.40 kJ/mol | |

| Boiling Point | 286.7°C | 336.8°C |

Industrial and Biochemical Applications

Chemical Manufacturing

The compound’s multiple hydroxyl groups make it a valuable intermediate in producing:

-

Polyesters and Polyurethanes: Enhances crosslinking density, improving material durability.

-

Pentaerythritol Alternatives: Reduces byproduct formation in polyol synthesis .

Biochemical Research

-

Protein Stabilization: The sodium salt modulates protein folding pathways, reducing aggregation in vitro.

-

Enzyme Cofactors: Acts as a mimic for natural polyols in glycolytic enzyme studies.

Future Directions and Research Opportunities

Recent studies highlight potential applications in:

-

Green Chemistry: As a biodegradable solvent in place of petroleum-derived alternatives.

-

Nanotechnology: Templating agent for metal-organic frameworks (MOFs) due to its hydroxyl-rich structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume